6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, aldehydes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: Shares the pyrazole ring structure but lacks the cyclohexene ring and additional functional groups.
Cyclohexene-1-carboxylic acid: Contains the cyclohexene ring but lacks the pyrazole ring and other substituents.
Uniqueness
6-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring, a cyclohexene ring, and various functional groups.
Properties
Molecular Formula |
C16H23N3O3 |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
6-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H23N3O3/c1-10-14(11(2)19(4)17-10)9-18(3)15(20)12-7-5-6-8-13(12)16(21)22/h5-6,12-13H,7-9H2,1-4H3,(H,21,22) |
InChI Key |
CRHBLLDNNBKIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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